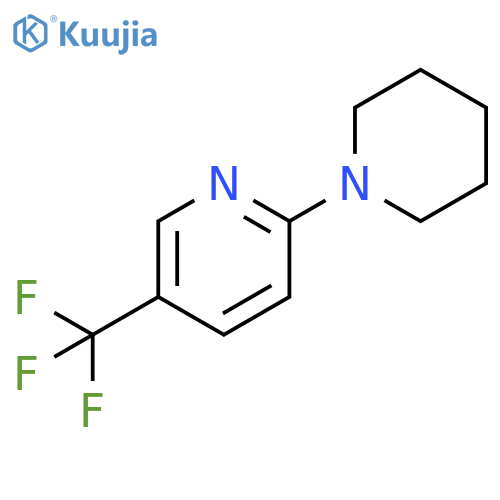Cas no 132664-24-5 (2-Piperidin-1-yl-5-(trifluoromethyl)pyridine)

132664-24-5 structure
商品名:2-Piperidin-1-yl-5-(trifluoromethyl)pyridine
CAS番号:132664-24-5
MF:C11H13F3N2
メガワット:230.229532957077
MDL:MFCD00547912
CID:4588497
2-Piperidin-1-yl-5-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-PIPERIDIN-1-YL-5-(TRIFLUOROMETHYL)PYRIDINE
- Pyridine, 2-(1-piperidinyl)-5-(trifluoromethyl)-
- 2-Piperidin-1-yl-5-(trifluoromethyl)pyridine
-
- MDL: MFCD00547912
- インチ: 1S/C11H13F3N2/c12-11(13,14)9-4-5-10(15-8-9)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7H2
- InChIKey: NPDBYABSGKQOKR-UHFFFAOYSA-N
- ほほえんだ: C1(N2CCCCC2)=NC=C(C(F)(F)F)C=C1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
2-Piperidin-1-yl-5-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB232485-250 mg |
2-Piperidin-1-yl-5-(trifluoromethyl)pyridine; . |
132664-24-5 | 250mg |
€206.40 | 2023-06-22 | ||
| abcr | AB232485-500 mg |
2-Piperidin-1-yl-5-(trifluoromethyl)pyridine; . |
132664-24-5 | 500mg |
€270.80 | 2023-06-22 | ||
| abcr | AB232485-2,5 g |
2-Piperidin-1-yl-5-(trifluoromethyl)pyridine; . |
132664-24-5 | 2.52,5g |
€647.90 | 2023-06-22 | ||
| abcr | AB232485-500mg |
2-Piperidin-1-yl-5-(trifluoromethyl)pyridine; . |
132664-24-5 | 500mg |
€270.80 | 2023-09-12 | ||
| Oakwood | -068523 |
2-Piperidin-1-yl-5-(trifluoromethyl)pyridine |
132664-24-5 | 97% | 068523 |
$0.00 | 2023-09-15 | |
| abcr | AB232485-5g |
2-Piperidin-1-yl-5-(trifluoromethyl)pyridine; . |
132664-24-5 | 5g |
€1166.00 | 2024-06-10 | ||
| Apollo Scientific | PC8992-100mg |
2-Piperidin-1-yl-5-(trifluoromethyl)pyridine |
132664-24-5 | 95% | 100mg |
£108.00 | 2025-02-22 | |
| Matrix Scientific | 085187-1g |
2-Piperidin-1-yl-5-(trifluoromethyl)pyridine, 97% |
132664-24-5 | 97% | 1g |
$111.00 | 2023-09-08 | |
| Oakwood | 068523 |
2-Piperidin-1-yl-5-(trifluoromethyl)pyridine |
132664-24-5 | 97% | 068523 |
$0.00 | 2023-03-27 | |
| abcr | AB232485-2.52,5g |
2-Piperidin-1-yl-5-(trifluoromethyl)pyridine; . |
132664-24-5 | 2.52,5g |
€647.90 | 2023-09-12 |
2-Piperidin-1-yl-5-(trifluoromethyl)pyridine 関連文献
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
132664-24-5 (2-Piperidin-1-yl-5-(trifluoromethyl)pyridine) 関連製品
- 4770-00-7(3-cyano-4-nitroindole)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 57707-64-9(2-azidoacetonitrile)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:132664-24-5)2-Piperidin-1-yl-5-(trifluoromethyl)pyridine

清らかである:99%/99%
はかる:1g/5g
価格 ($):194.0/691.0